molecular formula C8H7N5O B2860744 N-([1,2,4]Triazolo[1,5-a]pyrazin-2-yl)prop-2-enamide CAS No. 2308299-22-9

N-([1,2,4]Triazolo[1,5-a]pyrazin-2-yl)prop-2-enamide

Cat. No.: B2860744
CAS No.: 2308299-22-9
M. Wt: 189.178
InChI Key: XWKGGOQXODYQLP-UHFFFAOYSA-N
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Description

N-([1,2,4]Triazolo[1,5-a]pyrazin-2-yl)prop-2-enamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrazines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,2,4]Triazolo[1,5-a]pyrazin-2-yl)prop-2-enamide typically involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The optimal reaction conditions involve using the reactants in dry toluene at 140°C under microwave conditions .

Industrial Production Methods

The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-([1,2,4]Triazolo[1,5-a]pyrazin-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-([1,2,4]Triazolo[1,5-a]pyrazin-2-yl)prop-2-enamide has numerous scientific research applications:

Mechanism of Action

The mechanism of action of N-([1,2,4]Triazolo[1,5-a]pyrazin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. It can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, and as an inverse agonist for RORγt. These interactions disrupt the normal function of these enzymes and receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,2,4]Triazolo[1,5-a]pyrazin-2-yl)prop-2-enamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its eco-friendly synthesis method and broad substrate scope further enhance its appeal for research and industrial applications .

Properties

IUPAC Name

N-([1,2,4]triazolo[1,5-a]pyrazin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O/c1-2-7(14)11-8-10-6-5-9-3-4-13(6)12-8/h2-5H,1H2,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKGGOQXODYQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=NN2C=CN=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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